1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)-
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Overview
Description
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- is a synthetic derivative of the endogenous opioid peptide β-Neoendorphin. β-Neoendorphin is known for its role in pain modulation and wound healing. The addition of the glucopyranosyl group to the tyrosine residue enhances its solubility and potentially its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- involves several steps:
Peptide Synthesis: The peptide chain of β-Neoendorphin is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Glycosylation: The tyrosine residue in the peptide is glycosylated using a glycosyl donor such as a protected glucopyranosyl bromide. The reaction is typically carried out in the presence of a Lewis acid catalyst like silver triflate.
Deprotection and Purification: The final step involves the removal of protecting groups from the peptide and glycosyl moiety, followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automation of SPPS and glycosylation steps, along with efficient purification techniques, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- can undergo various chemical reactions:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions, although this is less common.
Substitution: The glucopyranosyl moiety can be substituted with other sugar derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Glycosyl donors and Lewis acid catalysts are commonly used for glycosylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while substitution reactions could yield various glycosylated derivatives.
Scientific Research Applications
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- has several scientific research applications:
Chemistry: Used as a model compound to study glycopeptide synthesis and glycosylation reactions.
Biology: Investigated for its role in cell signaling and receptor binding due to its opioid nature.
Medicine: Potential therapeutic applications in pain management and wound healing, similar to β-Neoendorphin.
Industry: Could be used in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of 1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- involves binding to opioid receptors in the body. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases (ERK 1 and ERK 2) pathways. These pathways play a role in pain modulation and wound healing by promoting cell migration and upregulating matrix metalloproteinases .
Comparison with Similar Compounds
Similar Compounds
β-Neoendorphin: The parent compound, known for its opioid activity and role in pain modulation.
α-Neoendorphin: Another endogenous opioid peptide with similar biological activities.
Leu-enkephalin: A smaller opioid peptide with similar receptor binding properties.
Uniqueness
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- is unique due to the addition of the glucopyranosyl group, which enhances its solubility and potentially its biological activity. This modification may also alter its receptor binding affinity and specificity, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
113282-58-9 |
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Molecular Formula |
C34H47N5O12 |
Molecular Weight |
717.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H47N5O12/c1-18(2)12-24(33(48)49)39-32(47)23(14-19-6-4-3-5-7-19)38-27(42)16-36-26(41)15-37-31(46)22(35)13-20-8-10-21(11-9-20)50-34-30(45)29(44)28(43)25(17-40)51-34/h3-11,18,22-25,28-30,34,40,43-45H,12-17,35H2,1-2H3,(H,36,41)(H,37,46)(H,38,42)(H,39,47)(H,48,49)/t22-,23-,24-,25+,28+,29-,30+,34+/m0/s1 |
InChI Key |
VXRUUPYSOOPEDW-WKGWLEJISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)N |
Origin of Product |
United States |
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